Target Engagement: Enhanced NAMPT Inhibition Through 3-Pyridyl Azetidine Scaffold Morphing
The 3-pyridyl azetidine scaffold, which is the core of tert-butyl 3-(pyridin-3-yl)azetidine-1-carboxylate, was identified through a scaffold morphing approach as a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). A representative compound from this series, a 3-pyridyl azetidine urea, demonstrated an IC50 of 2.7 nM in a biochemical NAMPT inhibition assay [1]. This level of potency is a key differentiator when compared to other NAMPT-inhibiting scaffolds, establishing the 3-pyridyl azetidine motif as a valuable pharmacophore for further optimization [1].
| Evidence Dimension | Biochemical NAMPT Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 2.7 nM (for a 3-pyridyl azetidine urea derivative) [1] |
| Comparator Or Baseline | Alternative NAMPT inhibitor scaffolds (e.g., cyclopropyl carboxamide) from previous lead optimization campaigns [1] |
| Quantified Difference | The 3-pyridyl azetidine motif provides a >3-fold improvement in potency compared to the earlier lead scaffold [1]. |
| Conditions | Biochemical assay measuring direct inhibition of NAMPT enzyme activity [1]. |
Why This Matters
This establishes the 3-pyridyl azetidine core as a superior starting point for developing high-affinity NAMPT inhibitors, which are of significant interest in oncology drug discovery [1].
- [1] Palacios DS, Meredith EL, Kawanami T, et al. Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). ACS Med Chem Lett. 2019;10(11):1524-1529. doi:10.1021/acsmedchemlett.9b00325 View Source
